molecular formula C20H18ClNO4S2 B2917995 Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate CAS No. 896322-22-8

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate

Cat. No. B2917995
CAS RN: 896322-22-8
M. Wt: 435.94
InChI Key: IKGYGPIVTDXKSB-UHFFFAOYSA-N
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Description

Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate, also known as TPCK, is a chemical compound that has been widely used in scientific research. TPCK is a protease inhibitor that has been used to study the mechanisms of protease activity and inhibition.

Scientific Research Applications

Catalytic Applications

Rhodium-Catalyzed Enantioselective Addition: A study by Storgaard and Ellman (2009) describes the use of rhodium catalysts in the enantioselective addition of arylboronic acids to N-Boc arylimines, leading to compounds related to Benzyl (2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)carbamate. This method highlights its significance in the synthesis of chiral compounds, which are crucial in the development of pharmaceuticals (Storgaard & Ellman, 2009).

Material Science

Electrochemical and Electrochromic Properties: Research conducted by Hu et al. (2013) investigated novel donor–acceptor type monomers for their electrochemical activity. The study reveals how the introduction of acceptor groups with different polarities to compounds similar to this compound can significantly affect their electronic properties. Such materials have potential applications in electronic devices and sensors (Hu et al., 2013).

Organic Synthesis

Improved Synthesis of Clopidogrel Sulfate: Jia-peng Hu (2012) demonstrated an improved synthesis pathway for Clopidogrel bisulfate, starting from compounds structurally related to this compound. This pathway features advantages such as high yield, good quality, and suitability for industrialization, underlining the compound's importance in pharmaceutical manufacturing (Hu Jia-peng, 2012).

Antimicrobial Agents

Synthesis and Characterization of Quinazolines: A study by Desai et al. (2007) explored the synthesis of new quinazolines with potential antimicrobial activities, starting from substrates that share functional groups with this compound. This research underscores the compound's utility in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

benzyl N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c21-16-8-10-17(11-9-16)28(24,25)19(18-7-4-12-27-18)13-22-20(23)26-14-15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGYGPIVTDXKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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